2-(4-Fluorobenzoyl)pyridin-3-amine 2-(4-Fluorobenzoyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1600982-28-2
VCID: VC2973549
InChI: InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2
SMILES: C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N
Molecular Formula: C12H9FN2O
Molecular Weight: 216.21 g/mol

2-(4-Fluorobenzoyl)pyridin-3-amine

CAS No.: 1600982-28-2

Cat. No.: VC2973549

Molecular Formula: C12H9FN2O

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorobenzoyl)pyridin-3-amine - 1600982-28-2

Specification

CAS No. 1600982-28-2
Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
IUPAC Name (3-aminopyridin-2-yl)-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2
Standard InChI Key QGPIDUKPJKDKKF-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N
Canonical SMILES C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N

Introduction

Basic Information and Structural Characteristics

2-(4-Fluorobenzoyl)pyridin-3-amine (CAS: 1600982-28-2) is a crystalline compound characterized by a pyridine ring with an amino group at position 3 and a 4-fluorobenzoyl moiety at position 2. The molecular formula is C₁₂H₉FN₂O with a molecular weight of 216.21 g/mol . The structure features a carbonyl group connecting the pyridine ring to a para-fluorophenyl group, creating a unique electronic environment that influences its chemical behavior and potential biological activity.

The compound is also known by its IUPAC name (3-aminopyridin-2-yl)-(4-fluorophenyl)methanone . The presence of both the amino group and fluorine atom contributes to its distinctive chemical properties and reactivity patterns.

Structural Identifiers

The structural identification parameters for 2-(4-Fluorobenzoyl)pyridin-3-amine are critical for accurate database searching and compound verification. Table 1 summarizes the key structural identifiers for this compound.

Table 1: Structural Identifiers of 2-(4-Fluorobenzoyl)pyridin-3-amine

Identifier TypeValueReference
CAS Number1600982-28-2
IUPAC Name(3-aminopyridin-2-yl)-(4-fluorophenyl)methanone
InChIInChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2
InChIKeyQGPIDUKPJKDKKF-UHFFFAOYSA-N
SMILESC1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Fluorobenzoyl)pyridin-3-amine determine its behavior in various chemical environments and its potential utility in pharmaceutical applications. These properties include its solubility profile, partition coefficient, and molecular interactions.

Physicochemical Parameters

The computed properties of 2-(4-Fluorobenzoyl)pyridin-3-amine provide insights into its potential pharmacokinetic behavior and chemical reactivity. Table 2 presents the key physicochemical parameters that characterize this compound.

Table 2: Physicochemical Properties of 2-(4-Fluorobenzoyl)pyridin-3-amine

PropertyValueReference
Molecular Weight216.21 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass216.06989108 Da

The XLogP3-AA value of 2.5 suggests moderate lipophilicity, which may facilitate membrane permeation while maintaining reasonable water solubility. The presence of one hydrogen bond donor and four hydrogen bond acceptors enables important molecular interactions that could influence its binding to biological targets. The limited number of rotatable bonds (2) indicates a relatively rigid structure, which might contribute to specific binding orientations in potential biological applications.

Chemical Reactivity

The chemical reactivity of 2-(4-Fluorobenzoyl)pyridin-3-amine is influenced by several key functional groups within the molecule. Understanding these reactivity patterns is essential for predicting its behavior in chemical transformations and potential biological interactions.

Reactive Centers

The molecular structure of 2-(4-Fluorobenzoyl)pyridin-3-amine contains several reactive centers that can participate in various chemical transformations:

  • The primary amino group at position 3 of the pyridine ring can engage in nucleophilic reactions, such as acylation, alkylation, and condensation reactions .

  • The carbonyl group connecting the pyridine and phenyl rings can participate in nucleophilic addition reactions and reduction processes.

  • The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with metals or protonation reactions in acidic environments.

  • The fluorine atom on the phenyl ring can influence electronic distribution within the molecule and potentially participate in nucleophilic aromatic substitution reactions under specific conditions.

Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator